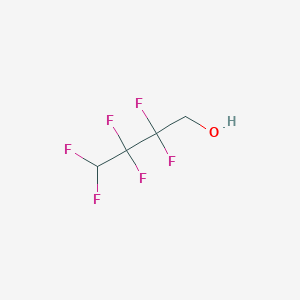

2,2,3,3,4,4-Hexafluorobutan-1-ol

説明

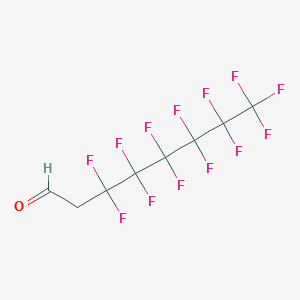

2,2,3,3,4,4-Hexafluorobutan-1-ol is a chemical compound with the molecular formula C4H4F6O . It is also known by other names such as 1-Butanol, 2,2,3,3,4,4-hexafluoro-, 2,2,3,3,4,4-Hexafluor-1-butanol, and 1,1,2,2,3,3-Hexafluoro-4-hydroxybutane .

Synthesis Analysis

The synthesis of 2,2,3,3,4,4-Hexafluorobutan-1-ol can be achieved from Methanol and Hexafluoropropylene .Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4-Hexafluorobutan-1-ol consists of 4 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom . The average mass is 182.064 Da and the monoisotopic mass is 182.016632 Da .Chemical Reactions Analysis

2,2,3,3,4,4-Hexafluorobutan-1-ol can react with 2,3-difluoro-propionyl chloride to produce 2,3-Difluorpropansaeure-2,2,3,4,4,4-hexafluorbutylester .Physical And Chemical Properties Analysis

2,2,3,3,4,4-Hexafluorobutan-1-ol has a melting point of 68°C, a boiling point of 114°C/740 mmHg, and a density of 1.557 g/mL at 25°C . It has a clear liquid form and is colorless to light yellow .科学的研究の応用

Electrospray Liquid Chromatography (ESI-LC) Solvent

2,2,3,3,4,4,4-Heptafluoro-1-butanol: serves as a halogenated solvent in electrospray liquid chromatography (ESI-LC) . ESI-LC is a powerful analytical technique used to separate and identify complex mixtures of compounds. The unique properties of this solvent enhance ionization efficiency during mass spectrometry, making it valuable for analyzing biological molecules, pharmaceuticals, and environmental samples .

Fluorinated Cationic Guar Gum (FCGG) Synthesis

Researchers employ 2,2,3,4,4,4-Hexafluoro-1-butanol in the preparation of fluorinated cationic guar gum (FCGG) . Guar gum is a natural polymer widely used in food, pharmaceuticals, and cosmetics. By introducing fluorine atoms, FCGG gains improved stability, solubility, and rheological properties. These modified guar gums find applications in drug delivery systems, emulsions, and controlled release formulations .

Dynamic Nuclear Polarization (DNP) Studies

In the realm of nuclear magnetic resonance (NMR), 2,2,3,4,4,4-Hexafluoro-1-butanol acts as a solvent for evaluating dynamic nuclear polarization (DNP) parameters. DNP enhances NMR sensitivity by transferring polarization from unpaired electrons to nearby nuclei. Researchers investigate free radicals (such as Galvinoxyl) and complex systems (like α,γ-bisdiphenylene-β-phenyl allyl complex with benzene) using this solvent .

Fluorinated Amphiphilic Block Copolymer Synthesis

The compound plays a crucial role in synthesizing poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) , abbreviated as poly(HOVE-b-HFBOVE) . This amphiphilic block copolymer combines hydrophilic and fluorinated segments. Applications include drug delivery carriers, surface coatings, and self-assembling micelles for targeted therapies .

Industrial Testing Applications

In industrial laboratories, this compound finds applications in testing and quality control. Its unique properties, such as high volatility and chemical stability, make it suitable for specific analytical techniques. Researchers use it in gas chromatography, surface analysis, and material characterization .

Safety and Hazards

作用機序

Target of Action

It’s known to be used in the preparation of fluorinated cationic guar gum (fcgg) , and as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for solutions of free radicals .

Mode of Action

It’s known to interact with its targets primarily as a solvent . In the context of DNP, it likely interacts with free radicals to influence their polarization .

Pharmacokinetics

Its log octanol-water partition coefficient (log kow) is estimated to be 160 , which could suggest moderate lipophilicity and potential for bioaccumulation.

Result of Action

As a solvent, it likely facilitates the dissolution and interaction of other compounds in a solution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4-Hexafluorobutan-1-ol. For instance, its volatility may increase with temperature due to its relatively low boiling point of 64.75°C . Safety data suggests it’s flammable and may cause skin and eye irritation, and respiratory system irritation .

特性

IUPAC Name |

2,2,3,3,4,4-hexafluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEUVAQYYKMPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4-Hexafluorobutan-1-ol | |

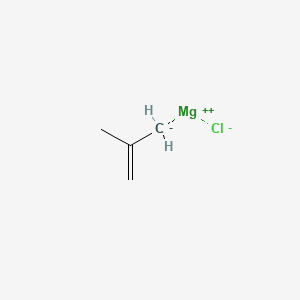

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)